2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid
Description
2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is an indole derivative featuring an acetic acid moiety at the 1-position of the indole core and a ((furan-2-ylmethyl)amino)methyl substituent at the 3-position.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[3-[(furan-2-ylmethylamino)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H16N2O3/c19-16(20)11-18-10-12(14-5-1-2-6-15(14)18)8-17-9-13-4-3-7-21-13/h1-7,10,17H,8-9,11H2,(H,19,20) |
InChI Key |
UDZZEILTAQQOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for 1-Substituted Indole Intermediates
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. By reacting phenylhydrazine derivatives with carbonyl compounds under acidic conditions, this method enables regioselective formation of the indole ring. For the target compound, ethyl 2-(1H-indol-1-yl)acetate serves as a critical intermediate.
Direct Alkylation at the 1-Position
Alternative routes employ alkylation of indole’s nitrogen atom. Bromoacetic acid derivatives react with indole in the presence of base:
-
Conditions :
-
Challenges : Competing 3-substitution requires careful control of stoichiometry and temperature.
Introduction of the ((Furan-2-ylmethyl)amino)methyl Group at the 3-Position
Mannich Reaction for C-3 Aminomethylation
The Mannich reaction facilitates the introduction of aminomethyl groups via a three-component coupling:
-
Reactants :
-
1-(Carboxymethyl)indole (1 equiv), formaldehyde (1.5 equiv), furan-2-ylmethylamine (1.2 equiv).
-
-
Conditions :
-
Mechanism :
Reductive Amination of 3-Formylindole Derivatives
A two-step approach involving formylation followed by reductive amination:
Nucleophilic Substitution at C-3
For pre-halogenated indoles:
-
Substrate : 3-Bromo-1-(carboxymethyl)indole.
-
Conditions :
Protecting Group Strategies
Carboxylic Acid Protection
To prevent undesired side reactions during amination:
Amino Group Protection
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | One-pot, three-component coupling | 68–72 | Simplicity, fewer steps | Moderate regioselectivity |
| Reductive Amination | Formylation + reductive amination | 75 | High selectivity | Multi-step, costly reagents |
| Nucleophilic Substitution | Cu-mediated coupling | 58 | Applicable to halogenated substrates | Low yield, side reactions |
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Reaction Conditions and Reagents
Key reaction parameters for the synthesis include:
-
Temperature : 50°C to 100°C.
-
Catalysts : Palladium/Nickel catalysts, p-toluenesulfonic acid (p-TSA) for acid catalysis .
-
Reaction time : Ranges from 1.5 hours (microwave-assisted) to several days for traditional methods .
Common reagents include:
Purification Methods
The compound is purified via:
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexanes eluents .
-
Crystallization : Employed for isolating intermediates and final products.
-
Partitioning : Water/organic solvent extraction (e.g., dichloromethane) .
Structural and Functional Analysis
Molecular properties :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₆N₂O₃ | |
| Molecular weight | 284.31 g/mol | |
| Functional groups | Carboxylic acid, indole, furan |
Reactivity highlights :
-
The carboxylic acid group enables esterification or amide formation.
-
The indole ring may undergo electrophilic substitution at the 3-position.
-
The furan moiety participates in Diels-Alder reactions or electrophilic aromatic substitution.
Related Reaction Mechanisms
Fischer indole synthesis :
Used for constructing indole cores via cyclization of arylhydrazones .
Modified Mannich reaction :
Facilitates C-N bond formation between aldehydes, amines, and carbonyl compounds, as seen in structurally similar precursors .
Reductive amination :
Employed for synthesizing secondary amines, potentially used in forming the furan-2-ylmethylamino group .
Scientific Research Applications
Chemistry
In the field of organic synthesis, 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid serves as a valuable building block for the preparation of more complex molecules. Its unique furan and indole moieties allow it to participate in various chemical reactions including oxidation, reduction, and substitution.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against standard bacterial strains. Structural modifications in the furan and indole moieties can enhance efficacy, with certain derivatives showing improved minimum inhibitory concentration (MIC) values .
- Anticancer Efficacy: Studies have demonstrated that specific structural modifications can enhance selectivity towards cancerous cells while minimizing toxicity to non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Medicine
The therapeutic potential of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is being investigated as a lead compound in drug discovery. Its interactions with specific molecular targets may modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and as a precursor for synthesizing functionalized polymers. The scalability of its production can be enhanced through continuous flow reactors and automated systems, making it suitable for large-scale applications.
Study on Antimicrobial Activity
A comparative study assessed various derivatives against standard bacterial strains. Results showed that certain modifications significantly improved antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this compound .
Study on Anticancer Efficacy
Research focusing on cytotoxicity against cancer cell lines revealed that structural modifications could enhance selectivity towards cancer cells while reducing toxicity towards normal cells. This finding is pivotal for advancing targeted cancer treatments .
Mechanism of Action
The mechanism of action of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related indole-acetic acid derivatives, their substituents at the indole-3 position, biological activities, and synthesis pathways:
Key Structural and Functional Differences
Biological Activity: Compounds with electron-withdrawing groups (e.g., cyano-ester in Compound 16) show antiproliferative effects, likely due to interference with cellular redox pathways . Enzymatically derived hydroxypropoxycarbonyl analogs () are inactive in direct assays but serve as biomarkers for polymer degradation .
Synthetic Accessibility: Simple derivatives (e.g., Compound 15) are synthesized via hydrolysis or condensation, while complex analogs like MOMI-1 require multi-step Knoevenagel reactions . The target compound’s furan-methylamine group may necessitate coupling reactions or Mannich base formation, as seen in related indole derivatives .
Pharmacological Implications
- Target Specificity : The furan-methylamine group in the target compound could confer selectivity toward aminergic receptors or enzymes, contrasting with MOMI-1’s autophagy-related AMPK pathway activation .
- Drug Likeness : The polar acetic acid group enhances water solubility, while the furan ring may mitigate metabolic instability compared to thiophene-based analogs .
Biological Activity
2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid (CAS Number: 1279203-69-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
IUPAC Name: 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid
Canonical SMILES: CC1=CC=CO1C(=C(C2=C(NC(=C2)C(=O)O)C=C(C=C2)N(C(=C(C3=C(C=C(C=C3)N(C(=C(C4=C(C=C(C=C4)N(C(=C5C=CC=C5)))))N(=O)=O)))))N(=O)=O)
Synthesis
The synthesis of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions, beginning with the preparation of indole derivatives followed by furan modifications. The reaction conditions are optimized for yield and purity, utilizing techniques such as continuous flow reactors and green chemistry principles to enhance efficiency.
Antimicrobial Properties
Recent studies have indicated that compounds related to 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid exhibit significant antimicrobial activity. For instance, derivatives have shown moderate to good activity against various bacterial strains, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including colon adenocarcinoma (Colo205 and Colo320). The IC50 values ranged from 12 to 21 µM, indicating significant potency against resistant cancer cell lines while exhibiting minimal toxicity towards normal fibroblast cells .
The biological activity of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cellular proliferation and apoptosis. The indole moiety plays a critical role in binding to these targets, modulating their activity and leading to therapeutic effects .
Study on Antimicrobial Activity
In a comparative study, derivatives of the compound were tested against standard bacterial strains. The results indicated that modifications in the furan and indole moieties significantly influenced the antimicrobial efficacy, with certain derivatives outperforming others in terms of MIC values .
Study on Anticancer Efficacy
A study focusing on the cytotoxicity of the compound against cancer cell lines revealed that specific structural modifications enhanced selectivity towards cancerous cells while reducing toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare indole-acetic acid derivatives, and how can they be adapted for this compound?
The synthesis of indole-acetic acid derivatives typically involves coupling reactions between substituted indoles and acetic acid moieties. For example, substituted indoles can be functionalized via reductive amination or alkylation to introduce amine-containing side chains, followed by conjugation with acetic acid groups . In the case of 2-(3-(((Furan-2-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid, furan-2-ylmethylamine could be introduced via a Mannich reaction or nucleophilic substitution at the indole’s 3-position. Reaction optimization (e.g., solvent polarity, temperature, and catalysts) is critical to avoid side products, as seen in analogous syntheses of N-substituted indole acetamides .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. FT-IR can confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) . NMR (¹H and ¹³C) is essential to verify substitution patterns: the furan methylene protons (δ ~3.8–4.2 ppm) and indole protons (δ ~7.0–7.5 ppm) should show distinct splitting patterns . Mass spectrometry (HRMS) provides molecular ion confirmation. For crystalline derivatives, X-ray diffraction resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies can mitigate conflicting spectroscopic data during structural elucidation?
Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. For example, indole derivatives may exhibit keto-enol tautomerism, altering peak positions . To resolve this:
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking (AutoDock, Schrödinger Suite) can simulate interactions with target proteins (e.g., antioxidant enzymes or receptors). For instance, indole-acetic acid derivatives with amide groups show enhanced binding to DPPH radicals due to electron-donating substituents . QSAR models can correlate structural features (e.g., logP, H-bond donors) with activity, as seen in studies of anti-exudative triazole derivatives .
Q. What experimental designs are optimal for evaluating antioxidant activity in indole-acetic acid derivatives?
Use DPPH and FRAP assays to quantify radical scavenging and reducing power, respectively. For DPPH, dissolve the compound in methanol (0.1–1.0 mM), mix with DPPH solution, and measure absorbance at 517 nm after 30 min . For FRAP, monitor Fe³⁺ to Fe²⁺ reduction at 593 nm. Include positive controls (e.g., ascorbic acid) and validate results with HPLC-based activity screening to rule out false positives from impurities .
Methodological Considerations
Q. How can reaction yields be improved during the introduction of the furan-2-ylmethylamine group?
- Optimize Mannich reaction conditions : Use formaldehyde as a bridging agent in acetic acid under reflux, with catalytic HCl .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as shown in triazole-indole hybrid syntheses .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted amines .
Q. What analytical challenges arise in characterizing the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
